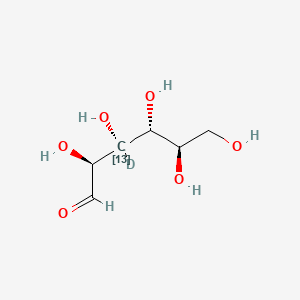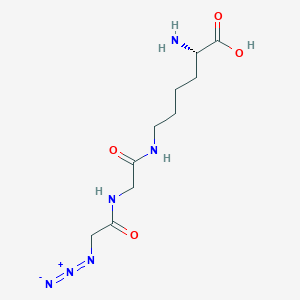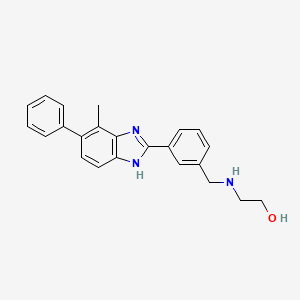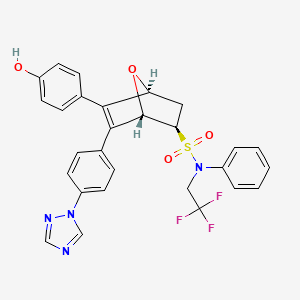![molecular formula C40H40F3N7O5S2 B12391832 2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物2-[4-[4-[(E)-2-(1-エチルピリジン-1-イウム-4-イル)エテニル]フェニル]ピペラジン-1-イル]-N-[3-[(7-メチル-4-メチルスルフィニル-9-オキソ-3-チア-7,10,11-トリアザトリシクロ[6.4.0.02,6]ドデカ-1(8),2(6),4,11-テトラエン-10-イル)メチル]フェニル]アセトアミド;2,2,2-トリフルオロ酢酸塩 は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、複数の官能基を含むユニークな構造を特徴とし、化学、生物学、医学の研究者にとって興味深い研究対象となっています。
準備方法
合成経路と反応条件
この化合物の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、コア構造の調製から始まり、アルキル化、アシル化、環化などの反応を介して、様々な官能基を導入します。最終生成物は、再結晶またはクロマトグラフィーなどの精製技術によって得られます。
工業生産方法
この化合物の工業生産は、ラボスケールでの合成方法をスケールアップすることで行われる可能性があります。これには、収率を最大化し、副生成物を最小限に抑えるために反応条件を最適化することが含まれます。効率と再現性を向上させるために、連続フローリアクターや自動合成プラットフォームが採用される可能性があります。
化学反応の分析
反応の種類
この化合物は、次のような様々な化学反応を起こす可能性があります。
酸化: 酸化物やその他の酸素含有化合物を形成するために、酸素原子が導入されます。
還元: 酸素原子が除去されたり、水素原子が付加されたりして、還元された化合物が形成されます。
置換: ある官能基が別の官能基で置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核剤 (NH₃, OH⁻) などの試薬が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。たとえば、酸化はケトンやカルボン酸を生成する可能性がある一方、還元はアルコールやアミンを生成する可能性があります。
科学研究での応用
この化合物は、科学研究において幅広い用途があります。
化学: 有機合成の試薬や中間体として使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療における治療の可能性について調査されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序は、特定の分子標的や経路との相互作用を伴います。酵素や受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。正確なメカニズムは、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
- 2-[4-[4-[(E)-2-(1-メチルピリジン-1-イウム-4-イル)エテニル]フェニル]ピペラジン-1-イル]-N-[3-[(7-メチル-4-メチルスルフィニル-9-オキソ-3-チア-7,10,11-トリアザトリシクロ[6.4.0.02,6]ドデカ-1(8),2(6),4,11-テトラエン-10-イル)メチル]フェニル]アセトアミド
- 2-[4-[4-[(E)-2-(1-プロピルピリジン-1-イウム-4-イル)エテニル]フェニル]ピペラジン-1-イル]-N-[3-[(7-メチル-4-メチルスルフィニル-9-オキソ-3-チア-7,10,11-トリアザトリシクロ[6.4.0.02,6]ドデカ-1(8),2(6),4,11-テトラエン-10-イル)メチル]フェニル]アセトアミド
独自性
この化合物は、官能基のユニークな組み合わせと構造の複雑さによって際立っています。
特性
分子式 |
C40H40F3N7O5S2 |
|---|---|
分子量 |
819.9 g/mol |
IUPAC名 |
2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C38H39N7O3S2.C2HF3O2/c1-4-42-16-14-28(15-17-42)9-8-27-10-12-31(13-11-27)44-20-18-43(19-21-44)26-34(46)40-30-7-5-6-29(22-30)25-45-38(47)36-32(24-39-45)37-33(41(36)2)23-35(49-37)50(3)48;3-2(4,5)1(6)7/h5-17,22-24H,4,18-21,25-26H2,1-3H3;(H,6,7) |
InChIキー |
IUHYGXNUUJNDOP-UHFFFAOYSA-N |
異性体SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)CN5C(=O)C6=C(C=N5)C7=C(N6C)C=C(S7)S(=O)C.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



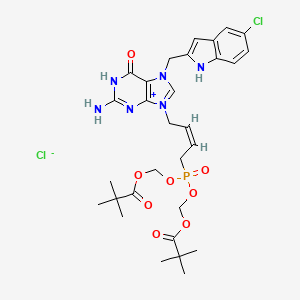
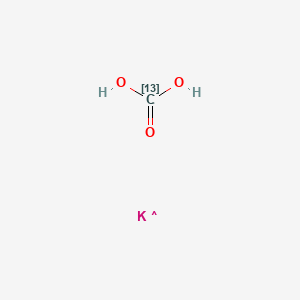
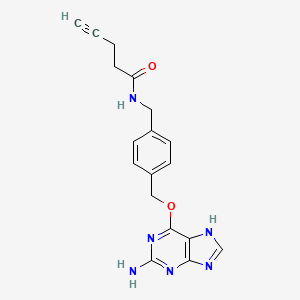
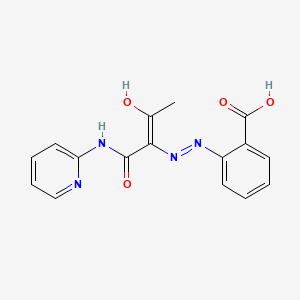
![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
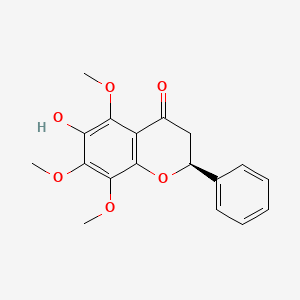
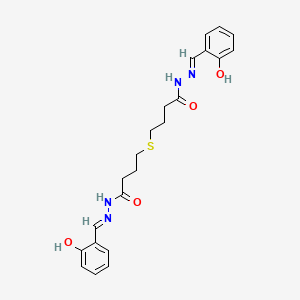
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
